2,4-Dichloro-5-cyanopyrimidine
Overview
Description
2,4-Dichloro-5-cyanopyrimidine is a chemical compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Scientific Research Applications
2,4-Dichloro-5-cyanopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It’s known that pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Mode of Action
The mode of action of 2,4-Dichloropyrimidine-5-carbonitrile involves a nucleophilic aromatic substitution (SNAr) reaction, a general approach to the synthesis of a wide variety of pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Biochemical Pathways
The compound is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .
Pharmacokinetics
The compound’s molecular formula is chcl2n3, and it has an average mass of 173988 Da .
Result of Action
It’s known that the compound undergoes an effective one-pot, regioselective double suzuki coupling reaction to yield diarylated pyrimidines .
Action Environment
Safety and Hazards
2,4-Dichloropyrimidine-5-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
2,4-Dichloropyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of medicinally important compounds. It is known to interact with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can undergo effective one-pot, regioselective double Suzuki coupling reactions to yield diarylated pyrimidines . These interactions are crucial for the development of new pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 2,4-Dichloropyrimidine-5-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cyclin-dependent kinases, which are essential for cell cycle regulation . By modulating these kinases, 2,4-Dichloropyrimidine-5-carbonitrile can alter cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 2,4-Dichloropyrimidine-5-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been used in the synthesis of small-molecule inhibitors of cyclin-dependent kinases, which play a crucial role in regulating the cell cycle . These inhibitors can block the activity of these kinases, thereby preventing uncontrolled cell division and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloropyrimidine-5-carbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is stable under inert atmosphere conditions and can be stored at temperatures between 2-8°C . Long-term studies have shown that it maintains its biochemical activity over extended periods, making it a reliable reagent for various biochemical assays.
Dosage Effects in Animal Models
The effects of 2,4-Dichloropyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, it has been observed to modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
2,4-Dichloropyrimidine-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been used as a precursor in the synthesis of cyclin-dependent kinase inhibitors, which are metabolized through specific enzymatic pathways . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,4-Dichloropyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its biochemical activity . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing off-target effects.
Subcellular Localization
2,4-Dichloropyrimidine-5-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and achieving the desired biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-cyanopyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with cyanogen bromide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of advanced reactors and continuous flow systems ensures high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-cyanopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Similar in structure but lacks the nitrile group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a nitrile group.
2,4-Dichloro-5-aminopyrimidine: Contains an amino group instead of a nitrile group.
Uniqueness: 2,4-Dichloro-5-cyanopyrimidine is unique due to its nitrile group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2,4-dichloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-3(1-8)2-9-5(7)10-4/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHSUNDEGHRBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554569 | |
Record name | 2,4-Dichloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3177-24-0 | |
Record name | 2,4-Dichloropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-cyanopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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